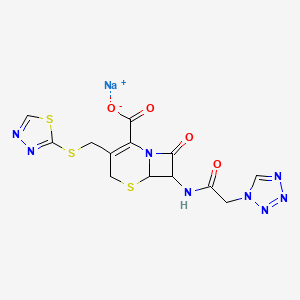

Ceftezol, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ceftezol, sodium salt is a semisynthetic first-generation cephalosporin antibiotic. It is known for its ability to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This action interferes with the cross-linkage of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ceftezole (sodium) involves several steps:

Synthesis of TZT II: This involves reacting 2-mercapto-1,3,4-thiadiazole with 7-aminocephalosporanic acid using dimethyl carbonate as a reaction solvent and a boron trifluoride-dimethyl carbonate complex as a catalyst.

Synthesis of Anhydride I: This step involves reacting 1H-tetrazole-1-acetic acid with pivaloyl chloride to obtain the anhydride.

Synthesis of Ceftezole III: TZT II is reacted with Anhydride I to obtain ceftezole.

Synthesis of Ceftezole Sodium IV: Finally, ceftezole is reacted with sodium hydroxide to obtain ceftezole sodium.

Industrial Production Methods: The industrial production of ceftezole (sodium) involves aseptic processing. The ceftezole sodium asepsis powder is placed in an injection bottle molded by soda-lime glass, sealed with a halogenated butyl rubber stopper, and capped with an aluminum plastic combined cap .

Analyse Chemischer Reaktionen

Types of Reactions: Ceftezol, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: It can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ceftezole sodium is primarily indicated for the treatment of a variety of bacterial infections. Its applications include:

- Septicemia : Effective in managing bloodstream infections.

- Respiratory Infections : Used for pneumonia, bronchitis, and other respiratory tract infections.

- Urinary Tract Infections : Treats conditions such as pyelonephritis, cystitis, and urethritis.

- Skin and Soft Tissue Infections : Addresses infections in skin structures.

- Surgical Prophylaxis : Administered preoperatively to prevent infections.

The bactericidal action of ceftezole results from its ability to inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity .

Pharmacological Profile

Ceftezole sodium exhibits a broad spectrum of activity against many gram-positive and gram-negative bacteria, excluding specific strains like Pseudomonas aeruginosa and Serratia marcescens. The pharmacokinetics of ceftezole indicate rapid absorption and peak plasma concentrations shortly after intravenous administration. Its half-life allows for effective dosing schedules in clinical settings.

Table 1: Pharmacokinetic Properties of Ceftezole Sodium

| Property | Value |

|---|---|

| Bioavailability | 100% (IV administration) |

| Peak Plasma Concentration | 15-30 minutes post-injection |

| Half-Life | 1.5 to 2 hours |

| Elimination Route | Renal (urine) |

Combination Therapies

Recent studies have explored the combination of ceftezole with other antibiotics to enhance therapeutic outcomes. For instance, ceftezole has been effectively combined with metronidazole to treat mixed infections involving both aerobic and anaerobic bacteria. This combination aims to reduce the dosage of metronidazole, thereby minimizing its associated side effects .

Table 2: Efficacy of Ceftezole in Combination Therapy

| Study Group | Total Cases | Effective Cases | Efficacy Rate (%) |

|---|---|---|---|

| A (Ceftezole + Metronidazole) | 55 | 50 | 91% |

| B (Metronidazole Alone) | 55 | 50 | 91% |

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of ceftezole sodium in treating various infections:

- A study involving patients with severe respiratory infections demonstrated a significant reduction in bacterial load when treated with ceftezole, leading to improved clinical outcomes .

- Another trial indicated that patients receiving ceftezole for postoperative prophylaxis had lower rates of surgical site infections compared to those who did not receive antibiotic prophylaxis .

Safety Profile

Ceftezole sodium is generally well-tolerated, with adverse effects being relatively uncommon. The most reported side effects include gastrointestinal disturbances such as nausea and diarrhea. Importantly, the incidence of serious allergic reactions is low compared to other antibiotics within the same class .

Table 3: Reported Adverse Effects

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Gastrointestinal Issues | 10.9% |

| Allergic Reactions | <1% |

Wirkmechanismus

Ceftezol, sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .

Vergleich Mit ähnlichen Verbindungen

Cefazolin: Another first-generation cephalosporin with a similar mechanism of action but different side groups.

Cefmetazole: A second-generation cephalosporin with a broader spectrum of activity.

Ceftezol, sodium salt stands out due to its specific molecular structure, which contributes to its unique pharmacological properties.

Eigenschaften

IUPAC Name |

sodium;8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMHWUOXWFPFH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N8NaO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.